molecular formula C12H12F3N5O B11745621 ({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea

({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea

Cat. No.: B11745621
M. Wt: 299.25 g/mol
InChI Key: WHDVOJOHCIWBTF-UHFFFAOYSA-N
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Description

({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea: is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzodiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The trifluoromethyl group is introduced via electrophilic or nucleophilic substitution reactions. The final step involves the formation of the urea moiety through the reaction of an isocyanate with an amine derivative of the benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, high-pressure reactors, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream pathways that result in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    ({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea: can be compared with other benzodiazole derivatives, trifluoromethylated compounds, and urea-based molecules.

  • Examples include benzodiazole derivatives with different substituents, trifluoromethylated aromatic compounds , and urea derivatives with varying side chains.

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C12H12F3N5O

Molecular Weight

299.25 g/mol

IUPAC Name

[1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ylideneamino]urea

InChI

InChI=1S/C12H12F3N5O/c1-7(18-19-11(16)21)6-20-9-5-3-2-4-8(9)17-10(20)12(13,14)15/h2-5H,6H2,1H3,(H3,16,19,21)

InChI Key

WHDVOJOHCIWBTF-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)CN1C2=CC=CC=C2N=C1C(F)(F)F

Origin of Product

United States

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